molecular formula C14H24Cl2N2 B1383232 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- CAS No. 1821769-41-8

3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-

Cat. No.: B1383232
CAS No.: 1821769-41-8
M. Wt: 291.3 g/mol
InChI Key: CVQNXCBXFOIHLH-OJNIYTAOSA-N
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Mechanism of Action

Target of Action

It is categorized underKinase Modulators and Immunosuppressants , suggesting that it may interact with kinases, which are enzymes that modify other proteins by chemically adding phosphate groups, and play a crucial role in various cellular processes, including cell signaling, growth, and division.

Biochemical Analysis

Biochemical Properties

3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is involved in the synthesis of tofacitinib, a Janus kinase inhibitor, by interacting with specific enzymes that facilitate the formation of the final product . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of tofacitinib synthesis, it may impact the expression of genes involved in the inflammatory response, thereby modulating immune cell function . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic function . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- can change over time. This compound is relatively stable under inert gas conditions at temperatures between 2-8°C . It may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes.

Metabolic Pathways

3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it may influence the activity of enzymes involved in the synthesis of tofacitinib, thereby affecting the overall metabolic pathway.

Transport and Distribution

Within cells and tissues, 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or cell types.

Subcellular Localization

The subcellular localization of 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity. For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm may affect enzyme activity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce secondary amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- include other piperidine derivatives and JAK inhibitors. Some examples are:

What sets 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- apart is its specific configuration and its role as a precursor in the synthesis of selective JAK1 inhibitors .

Properties

IUPAC Name

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H/t12-,14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQNXCBXFOIHLH-OJNIYTAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-
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3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-
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3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-
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3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-
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3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-
Reactant of Route 6
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3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-

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